molecular formula C13H15ClN2S B13798731 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- CAS No. 58913-87-4

2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-

Katalognummer: B13798731
CAS-Nummer: 58913-87-4
Molekulargewicht: 266.79 g/mol
InChI-Schlüssel: WXCVNTSZORXSRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a heterocyclic compound that features a pyrimidine ring with a thione group at the 2-position, and a 1-(o-chlorophenyl) group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- typically involves the reaction of o-chloroaniline with thiourea under acidic conditions. The process begins with the formation of o-chlorophenylthiourea, which is then cyclized to form the desired pyrimidinethione compound. The reaction conditions often include heating the mixture in the presence of a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding pyrimidine derivative.

    Substitution: The chlorine atom in the o-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress or apoptosis, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(1H)-Pyrimidinethione, 1-(o-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is unique due to the presence of the thione group and the o-chlorophenyl substitution, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

58913-87-4

Molekularformel

C13H15ClN2S

Molekulargewicht

266.79 g/mol

IUPAC-Name

3-(2-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-7-5-4-6-10(11)14/h4-8H,1-3H3,(H,15,17)

InChI-Schlüssel

WXCVNTSZORXSRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(NC(=S)N1C2=CC=CC=C2Cl)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.